molecular formula C12H12ClN3O B13164876 6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B13164876
M. Wt: 249.69 g/mol
InChI Key: NRTLYTRELDJFEG-UHFFFAOYSA-N
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Description

6-Amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a nitrogen-containing polycyclic heterocycle featuring a pyrido[2,1-b]quinazolin-11-one core with amino (NH₂) and chloro (Cl) substituents at positions 6 and 3, respectively. This framework is structurally related to natural alkaloids such as 7,8-dehydrorutaecarpine and euxylophoricines, which exhibit diverse bioactivities . The compound’s synthesis typically involves Ullmann-Goldberg coupling-cyclization strategies, often employing copper catalysts and ultrasound irradiation to enhance reaction efficiency . Its amino and chloro substituents may modulate biological interactions, making it a candidate for antiviral and antimicrobial studies .

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

6-amino-3-chloro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C12H12ClN3O/c13-7-3-4-8-10(6-7)15-11-9(14)2-1-5-16(11)12(8)17/h3-4,6,9H,1-2,5,14H2

InChI Key

NRTLYTRELDJFEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Key Substituent Effects :

  • Nitro Derivatives: Compounds like 9-((2-(Diethylamino)ethyl)amino)-6-nitro-11H-pyrido[2,1-b]quinazolin-11-one (22) and 9-((3-(Diethylamino)propyl)amino)-6-nitro-11H-pyrido[2,1-b]quinazolin-11-one (24) (yields: 75–73%) feature nitro groups at position 6, which reduce solubility compared to the amino-substituted target compound. These derivatives are synthesized via NaOH-mediated cyclization and trifluoroacetic acid treatment .
  • Chloro Derivatives: 9-Chloro-11H-pyrido[2,1-b]quinazolin-11-one (II) is synthesized via cyclization of 2-[(6-chloro-2-pyridyl)amino]benzoic acid using polyphosphoric acid (PPA).
  • Methyl Derivatives: 6-Methyl-11H-pyrido[2,1-b]quinazolin-11-one (68% yield) and 7-methyl-11H-pyrido[2,1-b]quinazolin-11-one (72% yield) show lower yields than the target compound, likely due to steric effects of methyl groups during copper-catalyzed domino reactions .

Antimicrobial Activity :

Physicochemical Properties

  • Spectroscopic Data :

    • ¹H NMR : The C-9 proton in the pyrido[2,1-b]quinazolin-11-one core resonates near δ 8.8, while substituents like Cl or NH₂ shift adjacent protons (e.g., C-3 proton at δ 8.4 in 3u ) .
    • ¹³C NMR : The carbonyl (C=O) signal appears near 159 ppm, consistent across derivatives .
    • IR : C=O stretching at 1680–1700 cm⁻¹ confirms the lactam structure .
  • Solubility and Stability: Nitro derivatives (e.g., 22–24) exhibit lower solubility in polar solvents due to electron-withdrawing NO₂ groups, whereas the amino group in the target compound improves aqueous solubility .

Green Chemistry Considerations

Ultrasound-assisted synthesis reduces energy consumption and reaction times (e.g., 15 minutes vs. 4 hours for traditional methods) while achieving yields up to 93% . This contrasts with older methods requiring harsh oxidants or prolonged heating .

Biological Activity

6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazoline family, which is known for its wide range of pharmacological properties including antitumor, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on recent research findings.

  • Molecular Formula : C10H8ClN3O
  • Molecular Weight : 249.69 g/mol
  • CAS Number : 73994734

Antitumor Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antitumor properties. A study evaluated various derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system against human cancer cell lines (MGC-803, Bcap-37, and PC3). The results indicated that certain derivatives showed promising activity in inducing apoptosis in cancer cells. Specifically, two derivatives exhibited apoptosis rates of 31.7% and 21.9% at a concentration of 10 μM after 24 hours of treatment in MGC-803 cells .

Antibacterial Activity

Quinazoline derivatives have also been screened for antibacterial properties against various microorganisms. For instance, compounds derived from quinazoline were tested against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated significant antibacterial activity with certain compounds demonstrating higher efficacy than control samples .

CompoundTarget MicroorganismActivity Level
Compound AE. coliHigh
Compound BKlebsiella pneumoniaeModerate
Compound CStaphylococcus aureusHigh
Compound DPseudomonas aeruginosaVery High

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has been explored in various studies. These compounds have been reported to inhibit inflammatory pathways and reduce cytokine production in vitro. This suggests their potential utility in treating inflammatory diseases .

The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that these compounds exert their effects through:

  • Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
  • Disruption of bacterial cell wall synthesis : Leading to bacterial cell death.
  • Modulation of inflammatory mediators : Reducing the overall inflammatory response.

Case Studies

  • Antitumor Efficacy : A study conducted on a series of quinazoline derivatives revealed that specific structural modifications could enhance the antitumor activity significantly. The most active derivatives were further investigated for their ability to induce apoptosis through flow cytometry analysis .
  • Antibacterial Screening : Another research effort focused on synthesizing and testing various quinazoline derivatives against common pathogens. The study highlighted a derivative that showed exceptionally high activity against Pseudomonas aeruginosa, marking it as a candidate for further development as an antibacterial agent .

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